4-Methylpyridine-3-sulfonic acid
Overview
Description
4-Methylpyridine-3-sulfonic acid is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a methyl group at the 4-position and a sulfonic acid group at the 3-position of the pyridine ring
Mechanism of Action
Target of Action
Sulfonic acids, in general, are known to interact with various biological targets due to their strong acidity and ability to donate protons .
Mode of Action
As a sulfonic acid derivative, it may interact with its targets through proton donation, given its strong acidity .
Result of Action
Sulfonic acids are known to have various biological effects, which could potentially be attributed to 4-methylpyridine-3-sulfonic acid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the ionization state of the molecule, potentially impacting its interactions with biological targets. Furthermore, temperature and solvent conditions can also influence the stability and reactivity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 4-methylpyridine. This process typically requires the use of concentrated sulfuric acid or oleum at elevated temperatures. Another method involves the diazotation of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group. The intermediate pyridine-3-sulfonyl chlorides formed in this process are then hydrolyzed to yield the sulfonic acid .
Industrial Production Methods: Industrial production of this compound often employs the direct sulfonation method due to its efficiency and scalability. This method involves the reaction of 4-methylpyridine with concentrated sulfuric acid or oleum under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide and various catalysts are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
4-Methylpyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical assays and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and other therapeutic compounds.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Pyridine-3-sulfonic acid: Lacks the methyl group at the 4-position.
4-Methylpyridine: Lacks the sulfonic acid group at the 3-position.
3-Aminopyridine: Contains an amino group instead of a sulfonic acid group.
Uniqueness: 4-Methylpyridine-3-sulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-methylpyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-2-3-7-4-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNKGAZLNOIECR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281045 | |
Record name | 4-methylpyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4808-71-3 | |
Record name | 4808-71-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methylpyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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